The Synthetic Cornerstone: A Technical Guide to Methyl 2-fluoro-5-formylbenzoate
The Synthetic Cornerstone: A Technical Guide to Methyl 2-fluoro-5-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifunctional Linchpin in Modern Medicinal Chemistry
Methyl 2-fluoro-5-formylbenzoate (CAS Number: 165803-94-1 ) is a meticulously designed trifunctional aromatic building block that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its strategic incorporation of a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic scaffolds. The fluorine atom, in particular, is a bioisosteric replacement for hydrogen that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of Methyl 2-fluoro-5-formylbenzoate, from its fundamental properties and synthesis to its critical applications in drug discovery, most notably as a key precursor to the PARP inhibitor, Olaparib.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.
Table 1: Physicochemical Properties of Methyl 2-fluoro-5-formylbenzoate
| Property | Value | Source(s) |
| CAS Number | 165803-94-1 | [2][3] |
| Molecular Formula | C₉H₇FO₃ | [1][2][4] |
| Molecular Weight | 182.15 g/mol | [1][2][4] |
| Appearance | Solid | |
| Flash Point | 62 °C | [2] |
| InChI Key | PMWMARHAHYBCLQ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C=O)F | [4] |
Safety & Handling
Methyl 2-fluoro-5-formylbenzoate is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[5][6]
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.
Synthesis of Methyl 2-fluoro-5-formylbenzoate: A Two-Step Approach
The most common and reliable synthesis of Methyl 2-fluoro-5-formylbenzoate involves a two-step process starting from the commercially available 2-fluoro-5-methylbenzoic acid. This pathway first involves the selective oxidation of the benzylic methyl group to an aldehyde, followed by the esterification of the carboxylic acid.
Diagram 1: Synthetic Pathway to Methyl 2-fluoro-5-formylbenzoate
Caption: A two-step synthesis of Methyl 2-fluoro-5-formylbenzoate.
Experimental Protocol 1: Synthesis of 2-fluoro-5-formylbenzoic acid
This protocol is adapted from established methods for benzylic oxidation.
-
Materials: 2-fluoro-5-methylbenzoic acid, Manganese (IV) oxide (activated), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-fluoro-5-methylbenzoic acid (1 eq.) in dichloromethane, add activated manganese (IV) oxide (5-10 eq.).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-5-formylbenzoic acid, which can be purified by recrystallization or used directly in the next step.
-
Experimental Protocol 2: Fischer-Speier Esterification
-
Materials: 2-fluoro-5-formylbenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Dissolve 2-fluoro-5-formylbenzoic acid (1 eq.) in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-fluoro-5-formylbenzoate. The product can be further purified by column chromatography on silica gel.
-
Key Reactions and Applications in Drug Discovery
The aldehyde and methyl ester functionalities of Methyl 2-fluoro-5-formylbenzoate are key to its utility as a synthetic intermediate. The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and condensation reactions.
Application Highlight: Synthesis of Olaparib Intermediate
A significant application of this compound's structural motif is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor Olaparib. While the direct precursor is often the corresponding benzoic acid or benzonitrile, the underlying chemistry showcases the importance of the 2-fluoro-5-formylbenzoyl scaffold. A key step involves a condensation reaction to construct the phthalazinone core of Olaparib.
Diagram 2: Role in the Synthesis of a Phthalazinone Core
Caption: Formation of a key phthalazinone intermediate.
This phthalazinone intermediate is then further elaborated to yield the final Olaparib drug substance. The fluorine atom at the 2-position of the benzoic acid derivative plays a crucial role in modulating the electronic properties of the ring and influencing the overall conformation and biological activity of the final molecule.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the ester carbonyl carbon (~165 ppm), the aldehyde carbonyl carbon (~190 ppm), and aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7]
Conclusion
Methyl 2-fluoro-5-formylbenzoate is a high-value, versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The well-established synthetic routes and the critical role of its structural motifs in potent pharmaceuticals like Olaparib underscore its importance for researchers and scientists in the field. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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Capot Chemical. MSDS of methyl3-fluoro-2-formylbenzoate. (2025-12-24). [Link]
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Chemical Synthesis Database. methyl 2-fluoro-5-formylbenzoate. (2025-05-20). [Link]
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PubChem. Methyl 2-fluoro-5-formylbenzoate. [Link]
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AOBChem USA. Methyl 2-fluoro-5-formylbenzoate. [Link]
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Gsrs. METHYL 2-FLUORO-5-FORMYLBENZOATE. [Link]
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Dalton Research Molecules. Methyl 2-fluoro-5-formylbenzoate. [Link]
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